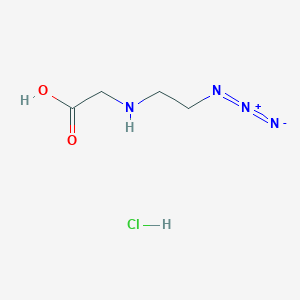![molecular formula C17H13ClN4O B2709776 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide CAS No. 2309309-74-6](/img/structure/B2709776.png)
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic use in treating autoimmune diseases.
Wirkmechanismus
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide selectively inhibits JAK3, which is a key component of the JAK signaling pathway. This pathway is involved in the activation of immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce the number of activated T cells and B cells in the blood of patients with rheumatoid arthritis. However, this compound can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has several advantages for lab experiments, such as its high selectivity for JAK3 and its ability to reduce inflammation. However, this compound can also have limitations, such as its potential adverse effects on the immune system and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide. One direction is to investigate its potential therapeutic use in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more selective JAK inhibitors that can target specific JAK isoforms. Additionally, further research is needed to understand the long-term effects of this compound on the immune system and its potential adverse effects on the development of malignancies.
Synthesemethoden
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide can be synthesized through a multi-step process. The first step involves the reaction between 4-chlorobenzoyl chloride and 2-amino-5-chloropyridine to form 4-chloro-N-(2-chloro-5-pyridin-3-yl)benzamide. The second step involves the reaction between 4-chloro-N-(2-chloro-5-pyridin-3-yl)benzamide and 5-aminopyrimidine-5-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the Janus kinase (JAK) signaling pathway, which is involved in the regulation of immune responses. This compound has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-16-3-1-13(2-4-16)17(23)22-7-12-5-14(8-19-6-12)15-9-20-11-21-10-15/h1-6,8-11H,7H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCINWMIVSZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
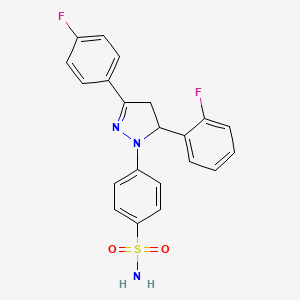
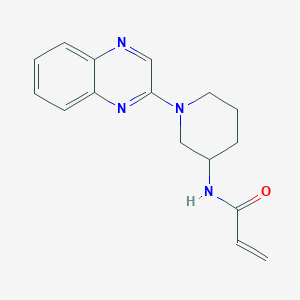

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2709698.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)
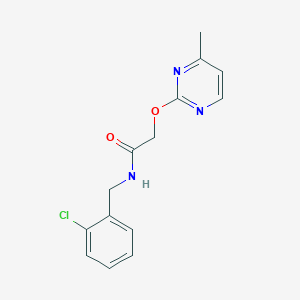
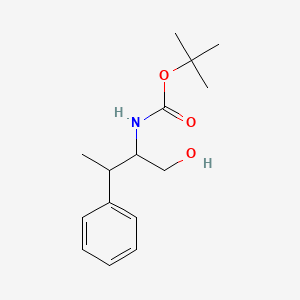

![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)
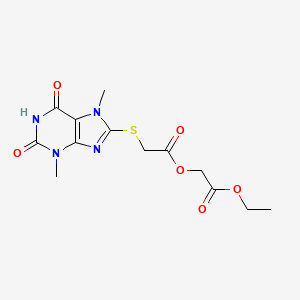
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)

